N-(2-((2-(4-溴苯基)-1H-吲哚-3-基)硫)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

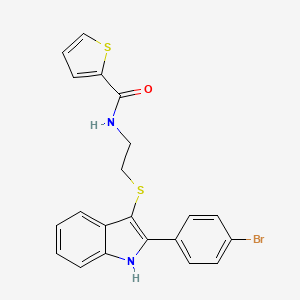

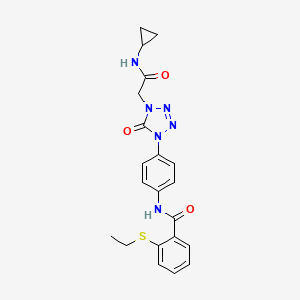

“N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is characterized by the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, lithiation, and bromination . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .科学研究应用

1. 医药化学应用

β-分泌酶 (BACE1) 抑制剂合成:Edraki 等人 (2015) 的一项研究合成了一系列作为 BACE1 抑制剂的甲酰胺衍生物,展示了此类化合物在阿尔茨海默病研究中的潜力。该研究重点介绍了使用 Ugi 多组分反应进行合成,强调了甲酰胺衍生物在药物开发中的灵活性和实用性。

抗菌和抗真菌特性:Mabkhot 等人 (2017) 的研究合成了具有显着抗菌和抗真菌活性的含噻吩化合物。这表明在开发新型抗菌剂方面具有潜在的应用。

噻吩衍生物的抗菌活性:Cakmak 等人 (2022) 的另一项研究合成了噻吩衍生物并测试了其抗菌活性,进一步支持了此类化合物在抗菌药物开发中的作用。

2. 材料科学应用

非线性光限制:Anandan 等人 (2018) 探索了噻吩染料在增强非线性光限制中的应用,展示了它们在光子和光电设备中的实用性。研究 Anandan 等人 (2018) 突出了噻吩衍生物在保护人眼和光学传感器以及稳定光通信中的光源方面的潜力。

荧光探针:Huang 和 Tam‐Chang (2010) 报道了 N-(2-(N',N'-二乙基氨基)乙基)苝-3,4-二羧亚胺及其衍生物的荧光特性。这些化合物可用作温度和溶剂极性变化的荧光探针,表明它们在各种分析和诊断应用中的潜力。

未来方向

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in the microbial or cancer cells, disrupting their normal functions and leading to cell death.

Mode of Action

It’s known that many indole derivatives interact with their targets by forming covalent bonds, disrupting the normal function of the target proteins or enzymes . This disruption can lead to a variety of effects, depending on the specific target and the type of cell.

Biochemical Pathways

Indole derivatives often affect multiple pathways, including those involved in cell growth, replication, and metabolism . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes.

Pharmacokinetics

The properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

属性

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZYFYNVUNRPQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)

![1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2988048.png)

![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)